molecular formula C16H13ClN4S B5909947 5-(4-chlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-chlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B5909947
M. Wt: 328.8 g/mol
InChI Key: FGNCIEMOHFUHAF-VCHYOVAHSA-N
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Description

5-(4-chlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the triazole derivative with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound could be used in the development of new agrochemicals, such as herbicides or fungicides, due to its potential biological activities.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes or interfere with cellular processes. The compound may interact with proteins or nucleic acids, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    Fluconazole: A triazole antifungal medication.

    Itraconazole: Another triazole antifungal agent.

Uniqueness

Compared to other triazole derivatives, 5-(4-chlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has a unique combination of substituents that may confer distinct biological activities. Its specific structural features could make it more effective or selective in certain applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4S/c1-11-3-2-4-12(9-11)10-18-21-15(19-20-16(21)22)13-5-7-14(17)8-6-13/h2-10H,1H3,(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNCIEMOHFUHAF-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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